molecular formula C8H8N4O B8541553 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B8541553
M. Wt: 176.18 g/mol
InChI Key: REMPSGZTPMYSKT-UHFFFAOYSA-N
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Patent
US07572801B2

Procedure details

(4-Oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-carbamic acid benzyl ester (383 mg, 1.23 mmol) in HBr (33% in acetic acid, 4 ml) was stirred for 2 h at ambient temperature. TBME (15 ml) was added and the precipitated solid was filtrated and washed with TBME to yield a salt of 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one (0.1 CH3CO2H, 2.03 HBr) as white solid, MS: 176 [M+], which was subjected to the next reaction without further purification.
Name
(4-Oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-carbamic acid benzyl ester
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][C:12]1[NH:13][C:14](=[O:22])[C:15]2[CH:21]=[CH:20][CH:19]=[N:18][C:16]=2[N:17]=1)C1C=CC=CC=1.CC(OC)(C)C>Br>[NH2:10][CH2:11][C:12]1[NH:13][C:14](=[O:22])[C:15]2[CH:21]=[CH:20][CH:19]=[N:18][C:16]=2[N:17]=1

Inputs

Step One
Name
(4-Oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-carbamic acid benzyl ester
Quantity
383 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC=1NC(C2=C(N1)N=CC=C2)=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtrated
WASH
Type
WASH
Details
washed with TBME

Outcomes

Product
Name
Type
product
Smiles
NCC=1NC(C2=C(N1)N=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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